N-(1-cyanopropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

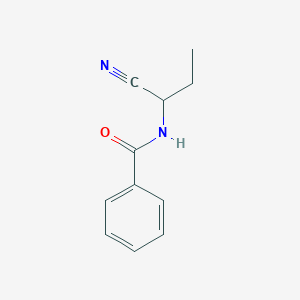

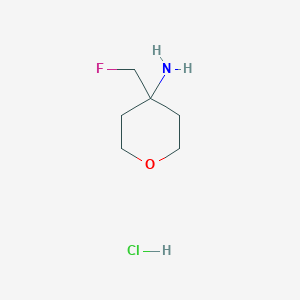

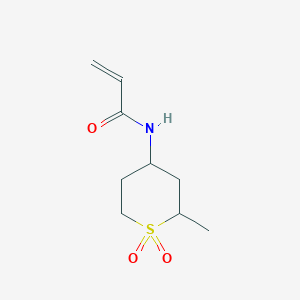

“N-(1-cyanopropyl)benzamide” is a chemical compound with the linear formula C11H12N2O . It has a molecular weight of 188.231 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The same method can be applied to analyze the molecular structure of “this compound”.

Chemical Reactions Analysis

The chemical reactions involving benzamides, including “this compound”, are performed through direct condensation of benzoic acids and amines . This reaction is facilitated by the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 188.23 . It is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Melanoma Cytotoxicity and Imaging

- Melanoma Targeting and Cytotoxicity : N-(1-cyanopropyl)benzamide derivatives, specifically alkylating benzamides, have been explored for their cytotoxic effects on melanoma cells. These derivatives show potential in targeted drug delivery for melanoma therapy due to their enhanced efficacy against melanoma cells compared to standard cytostatic drugs like dacarbazine (Wolf et al., 2004).

- Radiopharmaceutical Therapy : Certain benzamides, including radioiodinated variants, demonstrate selective uptake in melanotic melanoma, making them useful for scintigraphic imaging in nuclear medicine and potential agents for melanoma-targeted radionuclide therapy (Mier et al., 2014).

Neuroleptic Activity

- Neuroleptic Potential : Benzamide derivatives have been investigated for their neuroleptic activity. Specific derivatives, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, exhibit potent neuroleptic properties, suggesting potential applications in treating psychosis (Iwanami et al., 1981).

Anti-inflammatory and Antiarrhythmic Properties

- Anti-inflammatory Applications : Some benzamide derivatives have shown significant anti-inflammatory properties, with potential applications in treating inflammation-related conditions (Robert et al., 1994).

- Antiarrhythmic Activity : Benzamides with specific substituents, such as trifluoroethoxy ring substituents, have been evaluated for their antiarrhythmic activity, indicating potential use in cardiac arrhythmia treatment (Banitt et al., 1977).

Chemical Sensing and Biological Evaluation

- Fluoride Anion Sensing : Certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for colorimetric sensing of fluoride anions, showcasing their potential in chemical sensing applications (Younes et al., 2020).

- Biological Evaluation for Medicinal Applications : Synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been conducted, showing promise for various biological applications and potential as drug candidates (Saeed et al., 2015).

Safety and Hazards

“N-(1-cyanopropyl)benzamide” is harmful if swallowed . It is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

N-(1-cyanopropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMIRZPPHTZDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2597518.png)

![N-(2,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2597525.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)

![Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride](/img/structure/B2597531.png)

![ethyl 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2597534.png)